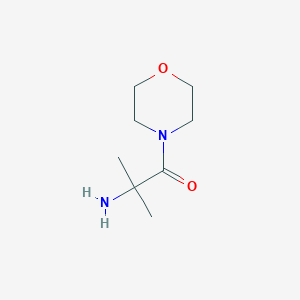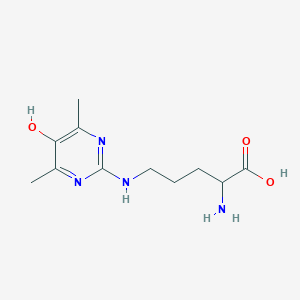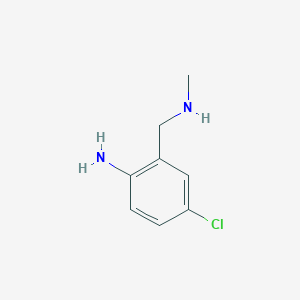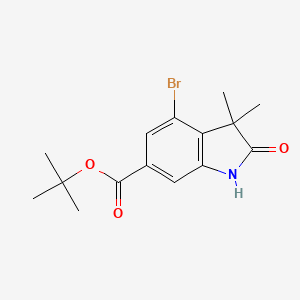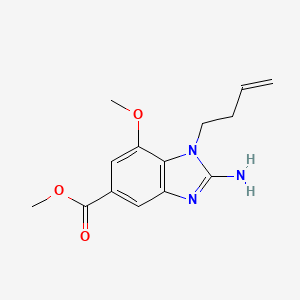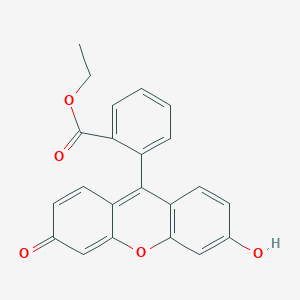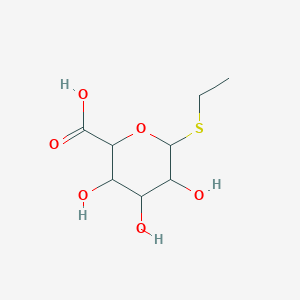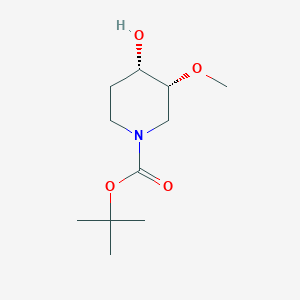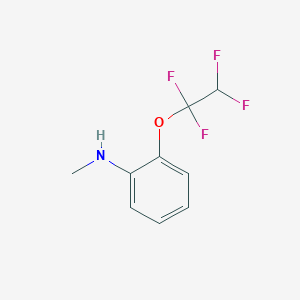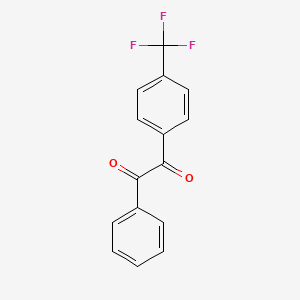
1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione is an organic compound with the molecular formula C16H8F6O2 It is characterized by the presence of a phenyl group and a trifluoromethyl-substituted phenyl group attached to an ethanedione backbone
Preparation Methods
The synthesis of 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The choice of reagents and reaction conditions can be tailored to achieve efficient production.
Chemical Reactions Analysis
1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanedione moiety to alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to specific targets. The phenyl groups provide aromatic interactions that can stabilize binding to proteins or other biomolecules.
Comparison with Similar Compounds
Similar compounds to 1-Phenyl-2-(4-(trifluoromethyl)phenyl)ethane-1,2-dione include:
1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione: Similar structure but with different substituents on the phenyl rings.
1-Phenyl-2-(4-methylphenyl)ethane-1,2-dione: Substitution of the trifluoromethyl group with a methyl group.
1-Phenyl-2-(4-chlorophenyl)ethane-1,2-dione: Substitution of the trifluoromethyl group with a chlorine atom.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H9F3O2 |
|---|---|
Molecular Weight |
278.22 g/mol |
IUPAC Name |
1-phenyl-2-[4-(trifluoromethyl)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C15H9F3O2/c16-15(17,18)12-8-6-11(7-9-12)14(20)13(19)10-4-2-1-3-5-10/h1-9H |
InChI Key |
BPFIQBYBWZLIJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B13903466.png)
![Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13903471.png)
